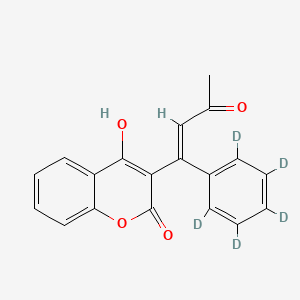

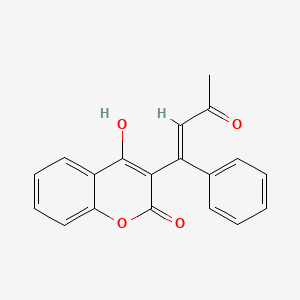

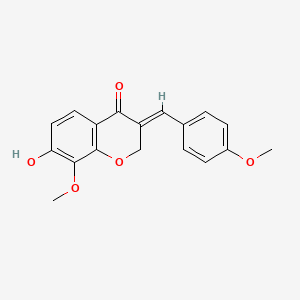

Aglaxiflorin D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Aglaxiflorin D is a naturally occurring compound isolated from the leaves of the plant Aglaia odorataThis compound has garnered interest due to its unique chemical structure and potential bioactivities, particularly in the field of medicinal chemistry .

Applications De Recherche Scientifique

Aglaxiflorin D has shown potential in various scientific research applications, including:

Medicinal Chemistry: The compound has demonstrated bioactivity against human lung cancer cell lines (AGZY 83-a) and human liver cancer cell lines (SMMC-7721), making it a candidate for anticancer research

Pharmacology: Studies have explored its potential anti-inflammatory and cytotoxic properties, which could be beneficial in developing new therapeutic agents

Biochemistry: this compound serves as a reference standard for determining the chiral purity of related molecules due to its multiple chiral centers.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Aglaxiflorin D is typically isolated from the leaves of Aglaia odorata using chromatographic methods. The isolation process involves several steps, including extraction with organic solvents, followed by purification using techniques such as column chromatography and high-performance liquid chromatography .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources. advancements in synthetic organic chemistry may pave the way for the development of efficient synthetic routes for its production in the future.

Analyse Des Réactions Chimiques

Types of Reactions: Aglaxiflorin D undergoes various chemical reactions, including:

Acetylation and Methylation: The multiple hydroxyl groups in the structure make it prone to reactions like acetylation and methylation, which modify the alcohol groups.

Glycolysis: Under strongly acidic conditions, the compound can undergo glycolysis.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions.

Acetylation: Acetic anhydride or acetyl chloride.

Methylation: Methyl iodide or dimethyl sulfate.

Major Products Formed:

Hydrolysis: Amine and carboxylic acid derivatives.

Acetylation: Acetylated derivatives.

Methylation: Methylated derivatives.

Mécanisme D'action

The exact mechanism of action of Aglaxiflorin D is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways involved in cell proliferation and apoptosis. The compound’s bioactivity against cancer cell lines suggests that it may interfere with cellular signaling pathways that regulate cell growth and survival .

Comparaison Avec Des Composés Similaires

3-Acetoxy Aglinin C: Another triterpenoid isolated from Aglaia odorata with similar bioactivities

Flavaglines: A class of compounds with potential anti-inflammatory and anticancer properties, also isolated from Aglaia species.

Uniqueness: Aglaxiflorin D is unique due to its specific chemical structure, which includes multiple hydroxyl groups and chiral centers. This structural complexity contributes to its distinct bioactivities and makes it a valuable compound for research in medicinal chemistry and pharmacology .

Propriétés

Numéro CAS |

269739-78-8 |

|---|---|

Formule moléculaire |

C36H42N2O9 |

Poids moléculaire |

646.737 |

InChI |

InChI=1S/C36H42N2O9/c1-6-34(2,42)33(41)37-27-13-10-18-38(27)31(39)30-28(21-11-8-7-9-12-21)35(43)29-25(46-5)19-24(45-4)20-26(29)47-36(30,32(35)40)22-14-16-23(44-3)17-15-22/h7-9,11-12,14-17,19-20,27-28,30,32,40,42-43H,6,10,13,18H2,1-5H3,(H,37,41)/t27-,28+,30-,32-,34+,35+,36-/m0/s1 |

Clé InChI |

PCTLEJMLOGCLOH-JZUOIRBSSA-N |

SMILES |

CCC(C)(C(=O)NC1CCCN1C(=O)C2C(C3(C(C2(OC4=CC(=CC(=C43)OC)OC)C5=CC=C(C=C5)OC)O)O)C6=CC=CC=C6)O |

Apparence |

Powder |

Origine du produit |

United States |

Q1: What is known about the biological activity of 10-oxo-Aglaxiflorin D?

A1: 10-oxo-Aglaxiflorin D (2), a novel aglain, was isolated from the leaves of Aglaia odorata along with a new dammarane triterpene, 3-acetoxy aglinin C (1), and five known compounds []. The study investigated the activity of these compounds against AGZY 83-a (human lung cancer cell line) and SMMC-7721 (human liver cancer cell line) cells. Unfortunately, the specific activity results for 10-oxo-Aglaxiflorin D were not detailed in the abstract provided []. Further research is needed to fully elucidate its potential anticancer properties and mechanisms of action.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

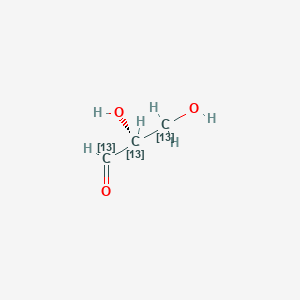

![DL-[1,2,3-13C3]Glyceraldehyde](/img/structure/B583801.png)